6-Bromo-5-fluoro-N-methylpicolinamide
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Overview
Description
6-Bromo-5-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol It is a derivative of picolinamide, characterized by the presence of bromine and fluorine atoms on the pyridine ring, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-N-methylpicolinamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a picolinamide precursor, followed by N-methylation. The reaction conditions often involve the use of appropriate solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes. These processes are designed to optimize yield and efficiency, often utilizing automated systems for precise control of reaction parameters. The compound is then purified through techniques such as crystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically conducted under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
6-Bromo-5-fluoro-N-methylpicolinamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but its ability to inhibit certain cellular processes makes it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methylpicolinamide: Similar in structure but lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
5-Fluoro-N-methylpicolinamide: Lacks the bromine atom, which can influence its properties and applications.
N-Methylpicolinamide: The parent compound without halogen substitutions, used as a reference for studying the effects of bromine and fluorine substitutions.
Uniqueness
6-Bromo-5-fluoro-N-methylpicolinamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
6-bromo-5-fluoro-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(9)6(8)11-5/h2-3H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLFDSOEMHMXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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